N-(2,4-Dinitro-6-phenoxyphenyl)methanesulfonamide

Descripción general

Descripción

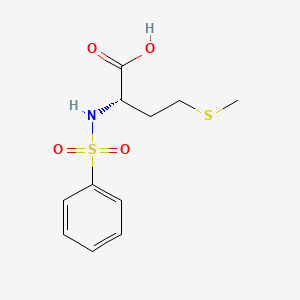

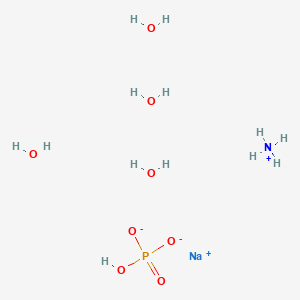

N-(2,4-Dinitro-6-phenoxyphenyl)methanesulfonamide, also known as Nimesulide Impurity A, is a compound with the molecular formula C13H11N3O7S and a molecular weight of 353.31 . It is used as a reference standard in the pharmaceutical industry .

Molecular Structure Analysis

The molecular structure of this compound consists of 13 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, 7 oxygen atoms, and 1 sulfur atom . The average mass of the molecule is 353.307 Da and the monoisotopic mass is 353.031769 Da .Aplicaciones Científicas De Investigación

Synthesis and Characterization:

- A study by Durgadas, Mukkanti, and Pal (2012) focused on the synthesis of a related compound, N-(2-Phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methane Sulfonamide, using Sonogashira cross coupling. The compound's structure was characterized using various spectroscopic methods (Durgadas, Mukkanti, & Pal, 2012).

Structural Studies:

- Michaux et al. (2001) characterized the structure of FJ6, an analogue of nimesulide and a related compound to N-(2,4-Dinitro-6-phenoxyphenyl)methanesulfonamide, to understand its inactivity towards cyclooxygenase-2 (Michaux et al., 2001).

- Dey et al. (2015) synthesized and analyzed the crystal structures of three nimesulidetriazole derivatives, one of which is structurally similar to this compound. The study revealed insights into intermolecular interactions and molecular geometry (Dey et al., 2015).

Antiviral and Anticancer Activity:

- A study by Karakuş et al. (2009) evaluated the anticancer and antiviral activities of novel thioureas derived from N-(4-nitro-2-phenoxyphenyl)-methanesulfonamide. While the compounds did not show significant anticancer properties, one compound exhibited promising antiviral activity against HIV (Karakuş et al., 2009).

Spectroscopic and Theoretical Studies:

- Spectroscopic and theoretical studies of compounds like dofetilide, which contain a methanesulfonamide group, were reported by Szabó et al. (2008). These studies help in understanding molecular vibrations and potential sites for electrophilic attack (Szabó et al., 2008).

Chemical Safety and Process Analysis:

- Maestri et al. (2006) applied the method of boundary and temperature diagrams to the nitration of N-(2-phenoxyphenyl) Methane Sulfonamide, highlighting its importance in the safe production of pharmaceuticals (Maestri et al., 2006).

Mecanismo De Acción

Target of Action

Nimesulide Impurity A, also known as N-(2,4-Dinitro-6-phenoxyphenyl)methanesulfonamide or 7GB6XG4WM3, primarily targets Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the inflammatory process by producing prostaglandins, which are key mediators of inflammation .

Mode of Action

Nimesulide Impurity A acts as a COX-2 inhibitor . It interacts with COX-2 and inhibits the production of prostaglandins, free radicals, and proteolytic enzymes . This results in a reduction of inflammation and pain .

Biochemical Pathways

The inhibition of COX-2 mediated prostaglandins by Nimesulide Impurity A affects the inflammatory process . The reduction of prostaglandins, free radicals, and proteolytic enzymes leads to a decrease in inflammation and pain .

Pharmacokinetics

Nimesulide Impurity A exhibits linear pharmacokinetics in the dose range from 25 to 100 mg . It is rapidly absorbed following oral administration . The drug is extensively bound to albumin and eliminated with a terminal half-life of about 4 hours . The excretion of the unchanged drug in urine and feces is negligible .

Result of Action

The inhibition of COX-2 by Nimesulide Impurity A results in a decrease in the production of prostaglandins, free radicals, and proteolytic enzymes . This leads to a reduction in inflammation and pain, providing relief for various conditions .

Action Environment

The action of Nimesulide Impurity A can be influenced by various environmental factors. For instance, its absorption can be affected by the pH of the gastrointestinal tract . Additionally, its stability and efficacy can be influenced by factors such as temperature and light exposure . Therefore, it’s important to store and administer the drug under appropriate conditions to ensure its effectiveness .

Propiedades

IUPAC Name |

N-(2,4-dinitro-6-phenoxyphenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O7S/c1-24(21,22)14-13-11(16(19)20)7-9(15(17)18)8-12(13)23-10-5-3-2-4-6-10/h2-8,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REBQHYRUDRMDOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=C(C=C(C=C1OC2=CC=CC=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51765-56-1 | |

| Record name | 4',6'-Dinitro-2'-phenoxymethanesulfonanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051765561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4',6'-DINITRO-2'-PHENOXYMETHANESULFONANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GB6XG4WM3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common impurities found in Nimesulide, and how are they analyzed?

A1: Two common impurities found in Nimesulide are Impurity C (2-phenoxyaniline) and Impurity D (2-phenoxy-4-nitroaniline). These impurities can arise during the synthesis process or due to degradation of the active substance over time. [, ]

- High-Performance Liquid Chromatography (HPLC): This is a widely used technique for separating, identifying, and quantifying components of a mixture. A reversed-phase HPLC method with UV detection has been reported for the simultaneous determination of Nimesulide and its impurities in both bulk drug substance and pharmaceutical formulations. [] This method demonstrates good separation of the analytes, allowing for accurate quantification.

- Spectrophotometry: This method utilizes the absorption of light by a substance to determine its concentration. A spectrophotometric method using 8-hydroxyquinoline as an oxidative coupling reagent has been developed for the specific detection of Impurity D. [] This method is particularly useful for detecting trace amounts of this impurity.

Q2: Why is it crucial to control the levels of impurities in Nimesulide formulations?

A2: Controlling the levels of impurities in pharmaceutical formulations is crucial for ensuring the safety and efficacy of the drug product. Impurities can potentially:

Q3: What are the key considerations when developing and validating an analytical method for impurity profiling in Nimesulide?

A3: Developing and validating an analytical method for impurity profiling involves several critical aspects:

- Specificity: The method must be able to distinguish the target analyte (Nimesulide) and its impurities from other components in the sample matrix (e.g., excipients in a tablet formulation). []

- Linearity: The method should demonstrate a linear response over the desired concentration range of the analytes, enabling accurate quantification. [, ]

- Sensitivity: The method needs to be sensitive enough to detect and quantify impurities at low levels, as per regulatory requirements. This is defined by the Limit of Detection (LOD) and Limit of Quantitation (LOQ). [, ]

- Accuracy and Precision: The method should provide results close to the true value (accuracy) with minimal variation between replicate measurements (precision). [, ]

- Robustness: The method should be resilient to minor variations in experimental parameters (e.g., temperature, pH of the mobile phase) to ensure consistent performance. []

Q4: Are there any computational studies available on Nimesulide or its impurities?

A4: Yes, computational chemistry methods have been employed to study Nimesulide and its impurities. For example, one study used computational tools and spectral analysis to characterize the structural properties of Impurity D. [] This information can be valuable for understanding the behavior of the impurity and developing more effective analytical methods.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

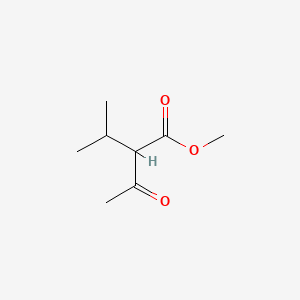

![ethyl 3-[(E)-2-(2-cyanoacetyl)hydrazono]-2-methylbutanoate](/img/structure/B3143027.png)

![N-{2-[2-Amino-4-(trifluoromethyl)phenoxy]ethyl}-N,N-diethylamine](/img/structure/B3143029.png)

![N-[2-(morpholin-4-yl)-2-oxoethyl]acetamide](/img/structure/B3143071.png)

![1-[1-(4-Propan-2-ylphenyl)ethyl]piperazine](/img/structure/B3143082.png)